Heptyl D-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

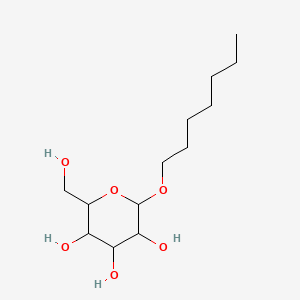

Structure

2D Structure

Properties

IUPAC Name |

2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905277 | |

| Record name | Heptyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100231-64-9 | |

| Record name | Heptyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the critical micelle concentration of Heptyl D-glucoside?

An In-Depth Technical Guide to the Critical Micelle Concentration of Heptyl β-D-Glucoside

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-Heptyl-β-D-glucopyranoside, a non-ionic detergent widely used for solubilizing membrane-bound proteins and in the preparation of lipid vesicles.[1] Its utility in pharmaceutical and cosmetic formulations stems from its properties as a solubilizing agent, emulsifier, and stabilizer.[2] Understanding the CMC is crucial for its effective application, as it marks the concentration at which the surfactant molecules self-assemble into micelles.

The Concept of Critical Micelle Concentration (CMC)

In surface and colloid chemistry, the critical micelle concentration is the concentration of a surfactant in a bulk phase above which micelles spontaneously form.[3] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases, these monomers begin to adsorb at interfaces, such as the air-water interface, leading to a sharp decrease in surface tension.[4]

Once the interface is saturated, any further addition of surfactant causes the monomers to aggregate into stable, colloidal-sized clusters called micelles.[5] This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains of the surfactant and water.[5] Above the CMC, the concentration of surfactant monomers remains relatively constant, and the surface tension of the solution plateaus.[3][5] The CMC is a fundamental parameter that dictates the solubilizing capacity and overall behavior of a detergent in solution.

Quantitative Data Summary: CMC of Heptyl Glucoside and Related Compounds

The precise CMC value for a given surfactant is sensitive to experimental conditions such as temperature, pressure, and the presence of salts or other solutes.[3] The following table summarizes reported CMC values for n-Heptyl-β-D-glucopyranoside and structurally related compounds.

| Compound Name | Abbreviation | CAS Number | Reported CMC | Notes |

| n-Heptyl-β-D-glucopyranoside | --- | 78617-12-6 | ~19 mM (0.019 M) | Value reported by a commercial supplier.[6] |

| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | HECAMEG | --- | 19.5 mM | A synthetic derivative, noted for its utility in membrane protein studies.[7] |

| n-Heptyl-β-D-thioglucoside | --- | 85618-20-8 | 30 mM | A thio-analog resistant to β-glycosidase degradation.[8] |

Experimental Protocols for CMC Determination

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micellization.[9][10] Below are detailed protocols for common methods used to determine the CMC of non-ionic surfactants like Heptyl D-glucoside.

This is a classic and widely used method. It relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][11]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC (e.g., from 0.1 mM to 50 mM).

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will show two intersecting lines. The concentration at the point of intersection, where the slope of the curve changes sharply, is the CMC.[4][5]

This sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles as they form.[11] The change in the micropolarity of the probe's environment leads to distinct changes in its fluorescence spectrum.

Methodology:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

-

Sample Preparation: Prepare a series of surfactant solutions at various concentrations, similar to the surface tension method. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the solvent evaporates completely, leaving the pyrene to be solubilized by the surfactant solution.

-

Fluorescence Measurement: Excite the samples at a wavelength of approximately 335 nm and record the emission spectrum. Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene emission (around 373 nm and 384 nm, respectively).

-

Data Analysis: Calculate the ratio of the intensities of the third and first peaks (I₃/I₁). Plot this ratio against the logarithm of the surfactant concentration.

-

CMC Determination: The I₃/I₁ ratio will be low in the polar aqueous environment and will increase sharply as pyrene moves into the nonpolar micellar core. The concentration corresponding to the midpoint of this sharp transition, often determined from the sigmoidal fit of the data, is taken as the CMC.[12]

Visualizations of Concepts and Workflows

Caption: Principle of micelle formation with increasing surfactant concentration.

Caption: General experimental workflow for determining the CMC.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. Critical Micelle Concentration - Kibron [kibron.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Synthesis and characterization of 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to Heptyl D-glucoside: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Heptyl D-glucoside, a non-ionic surfactant increasingly utilized in biochemical and pharmaceutical research. This document offers detailed information for professionals in drug development and molecular biology, with a focus on practical applications and experimental considerations.

Chemical Structure and Properties

This compound is an alkyl glucoside consisting of a seven-carbon heptyl chain linked to a glucose moiety via a glycosidic bond. This amphiphilic structure, with a hydrophilic glucose head and a hydrophobic heptyl tail, underpins its utility as a detergent in aqueous solutions.

The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol.[1] It is a biodegradable and generally low-toxicity surfactant, making it a favorable choice in many laboratory and commercial applications.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its behavior in experimental settings.

| Property | Value |

| Molecular Formula | C13H26O6 |

| Molecular Weight | 278.34 g/mol [3] |

| CAS Number | 100231-64-9[3] |

| Appearance | White solid crystal powder |

| Boiling Point | 443.1°C at 760 mmHg[4][5][6] |

| Flash Point | 221.8°C[4][5][6] |

| Density | 1.21 g/cm³[4][6] |

| Water Solubility | Soluble |

| Critical Micelle Concentration (CMC) | Approximately 30-40 mM |

Stereochemistry

This compound possesses multiple stereocenters within its glucose ring, leading to different potential isomers. The "D" designation in its name specifies the stereoconfiguration at the C5 carbon of the glucose unit. The anomeric carbon (C1) can exist in either an α or β configuration. The β-anomer, n-heptyl-β-D-glucopyranoside, is commonly used in research applications.

Applications in Research and Drug Development

This compound's properties as a non-ionic detergent make it a valuable tool in several areas of research, particularly in the study of membrane proteins and in the formulation of drug delivery systems.

Solubilization of Membrane Proteins

One of the primary applications of this compound is the solubilization and purification of integral membrane proteins. Its ability to disrupt the lipid bilayer and form micelles around the hydrophobic regions of these proteins allows for their extraction from the membrane in a soluble and often functional state. It is considered as effective as other commonly used detergents like octyl glucoside and octyl-β-D-thioglucopyranoside.

Drug Delivery

This compound is also explored as a skin penetration enhancer in transdermal drug delivery systems.[3] Its surfactant properties can temporarily disrupt the stratum corneum, the outermost layer of the skin, thereby facilitating the absorption of active pharmaceutical ingredients (APIs).

Experimental Protocols

This section provides a detailed, representative protocol for the solubilization of membrane proteins from cultured cells using this compound. This protocol is a general guideline and may require optimization for specific proteins and cell types.

Membrane Protein Extraction and Solubilization

Objective: To extract and solubilize membrane proteins from cultured mammalian cells for downstream applications such as purification and functional assays.

Materials:

-

Cultured mammalian cells expressing the target membrane protein

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail (e.g., cOmplete™, Roche)

-

Solubilization Buffer: Lysis Buffer containing this compound at a concentration above its CMC (e.g., 50 mM)

-

Dounce homogenizer or sonicator

-

Microcentrifuge

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 15-20 strokes on ice, or by sonication (e.g., 3 cycles of 20 seconds on, 40 seconds off).

-

Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be chosen to achieve a protein concentration of approximately 1-5 mg/mL.

-

Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for the solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins, which can be used for subsequent purification steps.

Mandatory Visualizations

Chemical Structure of this compound

Membrane Protein Extraction and Solubilization Workflow

Safety and Handling

This compound is generally considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust if in solid form. Ensure good ventilation in the work area.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Heptyl D-glucoside: A Technical Guide to its Mechanism of Action in Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl D-glucoside is a non-ionic detergent widely utilized in biochemical and pharmaceutical research for the solubilization, purification, and stabilization of membrane proteins. Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic heptyl tail, allows it to effectively disrupt lipid bilayers and isolate integral membrane proteins while often preserving their native conformation and function. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its physicochemical properties, and practical protocols for its application in the laboratory.

Physicochemical Properties of this compound

The efficacy of a detergent in protein solubilization is largely dictated by its physical and chemical characteristics. This compound possesses properties that make it a versatile tool for membrane biochemists. Its defining feature is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into non-covalent aggregates known as micelles.[1] Effective membrane solubilization typically occurs at detergent concentrations significantly above the CMC.[2]

A comparative study of various alkyl glucosides has shown that this compound exhibits superior solubilization capabilities compared to its shorter-chain counterparts, such as butyl or hexyl glucosides.[3] Its thio-analog, n-Heptyl-β-D-thioglucoside, is noted for its resistance to degradation by β-glycosidase, making it suitable for samples with such enzymatic activity.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | n-Heptyl-β-D-thioglucoside | Octyl β-D-glucoside (for comparison) | Reference(s) |

| Molecular Formula | C₁₃H₂₆O₆ | C₁₃H₂₆O₅S | C₁₄H₂₈O₆ | [4][5] |

| Molecular Weight ( g/mol ) | 278.34 | ~294.42 | ~292.37 | [3][4][5] |

| Type | Non-ionic | Non-ionic | Non-ionic | [2][3][6] |

| Critical Micelle Conc. (CMC) | ~30 mM | 30 mM | ~20-25 mM | [2][3][6] |

| Hydrogen Bond Donors | 4 | 4 | 4 | [4] |

| Hydrogen Bond Acceptors | 6 | 6 | 6 | [4] |

| Water Solubility | Soluble | Soluble at 4°C | Soluble | [2][7][8] |

The Three-Stage Mechanism of Protein Solubilization

The solubilization of integral membrane proteins by detergents like this compound is a multi-step process that involves the progressive disruption of the lipid bilayer. This is generally understood through a three-stage model, which is initiated once the detergent concentration surpasses its CMC.[9]

-

Stage I: Monomer Partitioning: Below the CMC, this compound monomers insert themselves into the lipid bilayer. The hydrophobic heptyl tails integrate into the acyl chain core of the membrane, while the hydrophilic glucose heads align with the phospholipid headgroups.[3][10] This initial partitioning disrupts the ordered packing of lipids, increasing membrane fluidity and permeability.[3]

-

Stage II: Membrane Saturation and Disintegration: As the detergent concentration increases above the CMC, the lipid bilayer becomes saturated with detergent monomers. This leads to the formation of mixed micelles, which are small, curved structures composed of both lipids and detergent molecules. The membrane begins to break apart into these mixed micelles.[9]

-

Stage III: Protein-Detergent Complex Formation: In the final stage, integral membrane proteins are extracted from the disintegrating bilayer and encapsulated within detergent micelles. The hydrophobic, transmembrane domains of the protein are shielded from the aqueous environment by the heptyl chains of the detergent, while the hydrophilic, extramembranous domains remain exposed to the solvent. This results in the formation of soluble protein-detergent or protein-lipid-detergent complexes, which can then be purified using standard chromatography techniques. A successful solubilization protocol yields stable complexes where the protein retains its active conformation.

Experimental Protocol: Generic Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of a target membrane protein using this compound. Optimization of detergent concentration, buffer composition, temperature, and incubation time is critical for each specific protein.

Materials

-

Cell Pellet or Membrane Fraction: Containing the overexpressed target protein.

-

Lysis/Wash Buffer: e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, Protease Inhibitors.

-

Solubilization Buffer: Lysis/Wash Buffer containing a working concentration of this compound (typically 1-2% w/v, which is well above the CMC).

-

Equipment: Homogenizer or sonicator, refrigerated ultracentrifuge, spectrophotometer.

Methodology

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis/Wash Buffer.[11]

-

Lyse the cells using sonication or mechanical homogenization at 4°C.[11]

-

Centrifuge the lysate at a low speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet unbroken cells and debris.[11]

-

Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the membrane fraction.

-

Discard the supernatant (soluble/cytoplasmic fraction). The pellet contains the insoluble membrane fraction.[11]

-

-

Solubilization:

-

Resuspend the membrane pellet gently in a small volume of ice-cold Solubilization Buffer. The final protein concentration should typically be between 1-5 mg/mL.

-

Incubate the suspension with gentle mixing (e.g., on a rotator or rocker) for 1-2 hours at 4°C.[12] The optimal time and temperature may vary.

-

-

Isolation of Solubilized Proteins:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet any insoluble material, including non-solubilized proteins and lipids.

-

Carefully collect the supernatant. This fraction contains the solubilized membrane proteins encapsulated in this compound micelles.

-

-

Analysis:

-

Determine the protein concentration of the solubilized fraction (e.g., using a BCA or Bradford assay, ensuring compatibility with detergents).

-

Analyze the solubilization efficiency by running both the supernatant (solubilized fraction) and the pellet (insoluble fraction) on an SDS-PAGE gel.

-

Conclusion

This compound serves as an effective and comparatively mild non-ionic detergent for the study of membrane proteins. Its mechanism of action follows the established model of membrane disruption and micellar encapsulation, driven by its amphipathic properties and CMC. The choice of this compound is particularly advantageous for its superior solubilization capabilities over shorter-chain alkyl glucosides and its suitability for low-temperature applications.[2][3] By understanding its physicochemical properties and the step-wise process of solubilization, researchers can effectively design and optimize protocols to extract and stabilize membrane proteins for further structural and functional characterization.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 3. This compound | 100231-64-9 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 12. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

Heptyl D-Glucoside Micelles: A Technical Guide to Aggregation Number and Size

For researchers, scientists, and professionals in drug development, understanding the behavior of surfactants like Heptyl D-glucoside in solution is critical for formulating effective delivery systems and solubilizing membrane proteins. This technical guide provides an in-depth look at the aggregation number and micelle size of this compound, offering a summary of available data, detailed experimental protocols for characterization, and visualizations of key experimental workflows.

Physicochemical Properties of Alkyl Glucoside Micelles

The table below summarizes key physicochemical properties for n-heptyl-β-D-glucopyranoside and provides comparative values for n-octyl-β-D-glucopyranoside to offer context on micellar characteristics.

| Property | n-Heptyl-β-D-glucopyranoside | n-Octyl-β-D-glucopyranoside | Method |

| Critical Micelle Concentration (CMC) | 79 mM | 20-25 mM | Various |

| Aggregation Number | Data not available | 27 - 100[1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |

| Micellar Molecular Weight | Data not available | 8,000 - 29,000 g/mol [1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |

| Hydrodynamic Radius | Data not available | 15 - 23 Å[1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |

Note: The wide range in reported values for octyl β-D-glucopyranoside is attributed to the use of different experimental techniques. Direct physical methods that do not perturb the sample, such as dynamic light scattering and ultracentrifugation, tend to yield larger micelle sizes and aggregation numbers.[1][2]

Experimental Protocols for Micelle Characterization

The determination of micelle aggregation number and size is crucial for understanding the behavior of surfactants in solution. Several biophysical techniques can be employed for this purpose.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension.

Methodology:

-

Sample Preparation: Prepare a series of surfactant solutions in a suitable buffer at concentrations above the Critical Micelle Concentration (CMC). Filter the solutions through a 0.22 µm filter to remove dust and other particulates.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the laser wavelength, scattering angle (typically 90° or 173°), and temperature.

-

Data Acquisition: The instrument measures the intensity fluctuations of the scattered light over time. These fluctuations are related to the Brownian motion of the micelles.

-

Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the translational diffusion coefficient (D). The hydrodynamic radius (Rh) of the micelles is then determined using the Stokes-Einstein equation:

Rh = kBT / 6πηD

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Static Light Scattering (SLS)

Static Light Scattering measures the time-averaged intensity of scattered light as a function of scattering angle and concentration to determine the weight-average molecular weight (Mw) of the micelles.

Methodology:

-

Sample Preparation: Prepare a series of surfactant solutions at different concentrations above the CMC.

-

Data Acquisition: Measure the intensity of scattered light at various angles for each concentration.

-

Data Analysis: The data is plotted in a Zimm plot, which relates the scattered light intensity to both the scattering angle and the concentration. Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight (Mw) of the micelles. The aggregation number (Nagg) can then be calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation is a powerful technique for determining the size, shape, and molecular weight of macromolecules in solution.[3]

Methodology:

-

Sample Preparation: Prepare the surfactant solution at a concentration above the CMC.

-

Sedimentation Velocity: In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, causing the micelles to sediment. The rate of sedimentation is monitored over time using absorbance or interference optics.

-

Data Analysis: The sedimentation coefficient (s) is determined from the rate of movement of the sedimentation boundary. The sedimentation coefficient, along with the diffusion coefficient (which can also be obtained from AUC data or DLS), can be used to calculate the micellar molecular weight using the Svedberg equation:

Mw = sRT / D(1 - νρ)

where R is the gas constant, T is the absolute temperature, ν is the partial specific volume of the surfactant, and ρ is the density of the solvent.

Fluorescence Quenching

Fluorescence quenching is a sensitive method for determining the aggregation number of micelles.[4][5]

Methodology:

-

Probe and Quencher Selection: A fluorescent probe (e.g., pyrene) that preferentially partitions into the micellar core and a quencher (e.g., a long-chain alkylpyridinium chloride) that also resides in the micelle are chosen.

-

Sample Preparation: Prepare a series of surfactant solutions containing a constant concentration of the fluorescent probe and varying concentrations of the quencher.

-

Fluorescence Measurements: Measure the fluorescence intensity or the fluorescence lifetime of the probe in the presence of different quencher concentrations.

-

Data Analysis: The quenching data is analyzed using Poisson statistics. The aggregation number (Nagg) can be determined from the slope of a plot of the natural logarithm of the fluorescence intensity ratio (in the absence and presence of the quencher) versus the quencher concentration.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental techniques described above.

Figure 1: Workflow for determining micelle hydrodynamic radius using Dynamic Light Scattering (DLS).

Figure 2: Workflow for determining micelle aggregation number using Static Light Scattering (SLS).

Figure 3: Workflow for determining micelle aggregation number using Fluorescence Quenching.

References

- 1. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. | Semantic Scholar [semanticscholar.org]

- 3. Analytical Ultracentrifugation (AUC): An Overview of the Application of Fluorescence and Absorbance AUC to the Study of Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Solution: A Technical Guide to the Solubility of Heptyl D-glucoside in Buffered Systems

For Researchers, Scientists, and Drug Development Professionals

Heptyl D-glucoside, a non-ionic surfactant, is a critical tool in various scientific and pharmaceutical applications, primarily due to its ability to solubilize lipids and membrane proteins. Its efficacy is often dependent on the aqueous environment, particularly the buffer system in which it is used. This technical guide provides an in-depth look at the solubility of this compound, offering available data, detailed experimental protocols for determining solubility in specific buffers, and a logical workflow to guide researchers in their formulation and experimental design.

Understanding this compound

This compound is an alkyl glucoside consisting of a seven-carbon heptyl chain attached to a glucose headgroup. This amphipathic structure, with its hydrophobic alkyl tail and hydrophilic sugar head, allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, thereby increasing their solubility. It is favored for its mild, non-denaturing properties, making it particularly suitable for the solubilization and stabilization of sensitive proteins.

Solubility of this compound: The Current Landscape

While this compound is known for its excellent solubility in aqueous solutions, specific quantitative data comparing its solubility across a range of different biological buffers is not extensively documented in readily available public literature. Most commercial suppliers report its solubility in water.

Note to the Reader: The following table summarizes the available solubility data for this compound. The absence of specific values for different buffer systems highlights a knowledge gap and underscores the importance of the experimental protocols provided in this guide.

| Solvent/Buffer System | Reported Solubility | Temperature (°C) |

| Water | ≥ 20% (w/v)[1][2][3] | 0 - 20 |

| Water | ≥ 10% (w/v)[4][5] | 0 - 5 |

The high solubility in water suggests that this compound is likely to be highly soluble in most common biological buffers at typical working concentrations. However, factors such as pH, ionic strength, and the specific ions present in the buffer can influence its solubility and micellar properties. Therefore, empirical determination of its solubility in the specific buffer system of interest is highly recommended.

Experimental Protocol: Determining the Solubility of this compound in a Buffer of Choice

To address the lack of specific solubility data, this section provides a detailed, generalized protocol for researchers to determine the solubility of this compound in their specific buffer system.

Objective: To determine the saturation solubility of this compound in a given buffer at a specific temperature.

Materials:

-

This compound (high purity)

-

Buffer of choice (e.g., Tris-HCl, Sodium Phosphate, Sodium Citrate) at the desired pH and concentration

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or a Total Organic Carbon (TOC) analyzer.

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired buffer in a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have visible undissolved solid at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.

-

Allow the vials to stand for a short period to let the solid settle.

-

Withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC-RID/ELSD Method:

-

Develop an HPLC method for the quantification of this compound. An isocratic elution with a suitable mobile phase (e.g., water/acetonitrile mixture) on a C18 or a specific carbohydrate column is often effective.

-

Prepare a calibration curve using a series of known concentrations of this compound in the same buffer.

-

Inject the diluted sample onto the HPLC system and determine the concentration based on the calibration curve.

-

-

TOC Analysis Method:

-

A TOC analyzer can be used as an alternative quantification method.

-

Prepare a calibration curve using known concentrations of this compound in the same buffer.

-

Analyze the diluted sample to determine the total organic carbon content, which can then be correlated to the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the saturation solubility of this compound in the specific buffer at the tested temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

While specific data is limited, the solubility and behavior of non-ionic surfactants like this compound can be influenced by several factors within a buffer system. Researchers should consider these when designing their experiments and interpreting their results.

-

pH: While this compound is a non-ionic surfactant and thus its charge is not directly affected by pH, extreme pH values can potentially affect the hydration of the glucose headgroup, which could have a minor impact on solubility.

-

Ionic Strength: The presence of salts in a buffer can influence the solubility of non-ionic surfactants through a phenomenon known as "salting out" or "salting in." At high salt concentrations, competition for water molecules can decrease the solubility of the surfactant.

-

Buffer Species: Different ions in the buffer (e.g., phosphate, citrate, Tris) can have specific interactions with the surfactant molecules, potentially affecting their aggregation behavior and solubility.

-

Temperature: The solubility of non-ionic surfactants in aqueous solutions is often temperature-dependent. For many, solubility decreases with increasing temperature, leading to a "cloud point" where the solution becomes turbid. It is important to determine the solubility at the intended temperature of use.

Conclusion

References

Temperature Dependence of Heptyl D-glucoside Critical Micelle Concentration (CMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the temperature dependence of the critical micelle concentration (CMC) for the non-ionic surfactant, n-heptyl-β-D-glucopyranoside. Understanding this relationship is crucial for various applications, including drug delivery, membrane protein solubilization, and formulation science, as temperature can significantly influence surfactant aggregation behavior and, consequently, product performance and stability.

Introduction to Heptyl D-glucoside and its CMC

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. Its amphiphilic nature, stemming from a hydrophilic glucose headgroup and a hydrophobic heptyl tail, drives its self-assembly in aqueous solutions to form micelles. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration at which these micellar aggregates form. Above the CMC, the surfactant solution contains both monomers and micelles in dynamic equilibrium.

The thermodynamics of micellization are governed by a delicate balance of enthalpic and entropic contributions. For many non-ionic surfactants, the CMC exhibits a characteristic U-shaped dependence on temperature.[1][2] Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic alkyl chains, an entropically favorable process that promotes micellization.[3] As the temperature continues to rise, the dehydration of the hydrophilic headgroups becomes more significant, which is an energetically unfavorable process, leading to an increase in the CMC.[2] The temperature at which the CMC is at its minimum is a characteristic property of the surfactant.

Quantitative Data on the Temperature Dependence of Alkyl Glucoside CMC

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mM) | Enthalpy of Micellization (ΔH°mic) (kJ/mol) |

| 10.0 | 283.15 | 26.5 | 6.3 |

| 25.0 | 298.15 | 22.5 | 3.1 |

| 37.0 | 310.15 | 20.9 | 0.9 |

| 45.0 | 318.15 | 20.5 | -1.1 |

| 60.0 | 333.15 | 21.0 | -4.8 |

| 70.0 | 343.15 | 22.0 | -7.9 |

Data adapted from a study on octyl glucoside micellization thermodynamics.[4]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three commonly used methods.

Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of surfactant concentration.

Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. Use high-purity water.

-

Instrument Calibration: Calibrate the surface tensiometer using a substance with a known surface tension, such as pure water.

-

Measurement:

-

For the Du Noüy ring method, a platinum-iridium ring is submerged in the solution and then slowly pulled through the interface. The force required to detach the ring is measured and is proportional to the surface tension.

-

For the Wilhelmy plate method, a thin platinum plate is suspended perpendicular to the liquid surface, and the force exerted on the plate by the surface tension is measured.

-

-

Temperature Control: Maintain a constant temperature throughout the experiment using a thermostated sample holder.

-

Data Analysis: Plot the measured surface tension values against the logarithm of the this compound concentration. The CMC is the concentration at which the slope of the curve changes abruptly.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. When a concentrated surfactant solution (above its CMC) is titrated into water, the micelles dissociate, resulting in an endothermic or exothermic heat change. The magnitude of this heat change per injection is plotted against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC.

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in the desired buffer or water, with the concentration being significantly above the expected CMC.

-

Fill the calorimetric cell with the same buffer or water.

-

-

Instrument Setup: Set the desired experimental temperature and allow the instrument to equilibrate.

-

Titration: Perform a series of small, sequential injections of the concentrated surfactant solution into the calorimetric cell while continuously monitoring the heat flow.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. Plot the cumulative enthalpy change against the total surfactant concentration in the cell. The CMC is determined from the midpoint of the transition in the resulting binding isotherm.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, which can be used to determine the CMC.

Protocol:

-

Probe and Surfactant Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone).

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching and perturbation of the micellization process.

-

-

Incubation: Allow the solutions to equilibrate, typically for several hours, to ensure the probe has partitioned into the micelles where present.

-

Fluorescence Measurement:

-

Excite the samples at the appropriate wavelength for the chosen probe (e.g., around 335 nm for pyrene).

-

Record the emission spectrum. For pyrene, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is particularly sensitive to the polarity of the environment.

-

-

Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) or the total fluorescence intensity as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve.

Visualization of Experimental Workflow and Thermodynamic Relationships

The following diagrams illustrate the general workflow for CMC determination and the thermodynamic relationship governing the temperature dependence of micellization.

Experimental workflow for determining the temperature dependence of CMC.

Thermodynamic relationship in temperature-dependent micellization.

Conclusion

The critical micelle concentration of this compound is a temperature-dependent parameter critical for its effective application in research and industry. While a complete dataset for this compound is not widely available, the behavior of homologous alkyl glucosides demonstrates a characteristic U-shaped relationship between CMC and temperature. This guide has outlined the fundamental principles and provided detailed experimental protocols for determining the CMC using surface tensiometry, isothermal titration calorimetry, and fluorescence spectroscopy. A thorough understanding and experimental characterization of the temperature-dependent CMC are essential for the rational design and optimization of formulations and processes involving this versatile non-ionic surfactant.

References

An In-depth Technical Guide to the Safe Handling of Heptyl D-glucoside in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Heptyl D-glucoside is a non-ionic surfactant increasingly utilized in biochemical research and pharmaceutical development for its ability to solubilize membrane proteins.[1] As a sugar-derived, biodegradable, and generally low-toxicity compound, it is considered an environmentally friendly choice.[2] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Section 1: Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100231-64-9 | [3][4] |

| Molecular Formula | C₁₃H₂₆O₆ | [3][4] |

| Molecular Weight | 278.34 g/mol | [3] |

| Appearance | White powder or waxy solid | [5][6] |

| Boiling Point | 443.1°C at 760 mmHg | [4] |

| Melting Point/Freezing Point | Begins melting at ≥ 250–275 °C (with decomposition) | [7] |

| Flash Point | 221.8°C | [4] |

| Density | 1.21 g/cm³ | [4] |

| Vapor Pressure | 1.03E-09 mmHg at 25°C | [4] |

| Water Solubility | Soluble | [7] |

Table 2: Toxicological Data for this compound

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg bw | Not specified | [7] |

| Skin Irritation | Non-irritating (in vitro) | Not applicable | [7] |

| Skin Sensitization | Not a skin sensitizer | Guinea pig | [7] |

Section 2: Hazard Identification and Personal Protective Equipment

While this compound is considered to have low acute toxicity, potential hazards should not be dismissed.[7][8] It may cause eye, skin, and respiratory tract irritation.[5] The toxicological properties of this material have not been fully investigated.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][9]

-

Hand Protection: Wear chemically impervious gloves, such as nitrile gloves.[5][9]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[5]

-

Respiratory Protection: If working with the powder form and there is a risk of dust generation, use a NIOSH-approved respirator.[5][10]

Section 3: Experimental Protocols for Safe Handling

Adherence to standardized laboratory procedures is critical for minimizing risk.

General Handling Procedures:

-

Ventilation: Use with adequate ventilation.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Avoiding Dust: When handling the solid form, minimize dust generation and accumulation.[5]

-

Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Some sources recommend refrigeration (0-8°C).[6]

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[10]

-

Skin Contact: Flush the skin with plenty of water.[10] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical attention.[9]

-

Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][10] Seek medical attention.[5]

Accidental Release Measures:

-

Containment: Ventilate the area.[9]

-

Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[5] Avoid generating dusty conditions.[5]

-

Disposal: Dispose of the waste in accordance with federal, state, and local regulations.[7][9]

Firefighting Measures:

-

Suitable Extinguishing Media: Use media suitable for the surrounding fire, such as carbon dioxide, dry powder, or foam.[10][11]

-

Specific Hazards: this compound may emit toxic fumes under fire conditions.[10][12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9][12]

Section 5: Visualized Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.

References

- 1. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 2. Heptyl Glucoside | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound | 100231-64-9 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemimpex.com [chemimpex.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ewg.org [ewg.org]

- 9. stateindustrial.com [stateindustrial.com]

- 10. cdn.anatrace.com [cdn.anatrace.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purity of n-heptyl-β-D-glucopyranoside

Introduction

n-heptyl-β-D-glucopyranoside (Heptyl Glucoside) is a non-ionic detergent widely utilized by researchers, particularly in the fields of biochemistry and molecular biology.[1] Its primary application lies in the solubilization, stabilization, and purification of membrane proteins without denaturation, making it an invaluable tool for studying protein structure and function.[2][3] Comprising a hydrophilic glucose head group and a seven-carbon hydrophobic heptyl tail, its amphipathic nature allows for the disruption of lipid bilayers and the formation of micelles that encapsulate membrane proteins. This guide provides a detailed overview of the common synthesis routes, purification protocols, and analytical methods for assessing the purity of n-heptyl-β-D-glucopyranoside.

Physicochemical Properties

The efficacy of n-heptyl-β-D-glucopyranoside as a detergent is defined by its specific physicochemical properties. These characteristics are crucial for designing experiments involving membrane protein manipulation.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₆O₆ | [2][4] |

| Molecular Weight | 278.34 - 278.4 g/mol | [1][2][4] |

| CAS Number | 78617-12-6 | [1][2] |

| Appearance | White Powder / Gummy Solid | [4][5] |

| Critical Micelle Concentration (CMC) | ~70 mM (1.9%) in H₂O | [6][7] |

| Solubility | ≥ 20% in water at 20°C | [2] |

| Optical Rotation [α]D²⁰ | -31° to -35° (c=5 in H₂O) | [1][4] |

Section 1: Synthesis Methodologies

The synthesis of n-heptyl-β-D-glucopyranoside involves the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of n-heptanol. The stereochemistry of this bond is critical, with the β-anomer being the desired product for detergent applications. Several chemical and enzymatic methods have been established for this purpose.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis.[8] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[8][9][10] The presence of a participating group (e.g., an acetyl group) at the C2 position of the glucose ring directs the stereochemical outcome, leading to the formation of a 1,2-trans glycosidic linkage, which results in the desired β-anomer.[8]

Experimental Protocol (General):

-

Reaction Setup: Acetobromoglucose (the glycosyl donor) and n-heptanol are dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Promoter Addition: Silver carbonate is added to the mixture. The promoter facilitates the removal of the bromide, generating a reactive oxocarbenium ion intermediate.[8][10]

-

Reaction: The mixture is stirred, often in the dark to prevent light-induced side reactions with the silver salts, until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is filtered to remove silver salts, and the filtrate is washed and concentrated.

-

Deprotection: The resulting tetra-O-acetylated product is deacetylated (e.g., using Zemplén conditions with sodium methoxide in methanol) to yield the final n-heptyl-β-D-glucopyranoside.

-

Purification: The crude product is then purified using chromatography or crystallization.

Fischer Glycosylation

Fischer glycosylation is another fundamental method that involves reacting a monosaccharide directly with an alcohol under acidic catalysis.[11][12] This method is often simpler as it does not require pre-functionalization of the sugar with protecting groups. However, it is an equilibrium process and typically yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[11][13] Longer reaction times generally favor the formation of the more thermodynamically stable pyranoside form, with the α-anomer often being the major product due to the anomeric effect.[11]

Experimental Protocol (General):

-

Reaction Setup: D-glucose is suspended or dissolved in a large excess of n-heptanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: A strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an acidic zeolite) is added to the mixture.[12][14]

-

Reaction: The mixture is heated to drive the reaction towards the product side and to remove the water formed during the reaction.

-

Neutralization: After the reaction, the mixture is cooled and neutralized with a base (e.g., sodium carbonate).[12]

-

Purification: The excess n-heptanol is removed, and the resulting mixture of glycosides is purified, typically by column chromatography, to isolate the desired n-heptyl-β-D-glucopyranoside.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for glycoside synthesis. These reactions are characterized by high stereo- and regioselectivity, often yielding the β-anomer exclusively under mild reaction conditions. β-glucosidases (EC 3.2.1.21) can be used to catalyze the formation of the glycosidic bond between glucose and n-heptanol.[15]

Experimental Protocol (General):

-

Reaction Setup: D-glucose and n-heptanol are dissolved in a suitable buffer.

-

Enzyme Addition: A β-glucosidase enzyme is added to the solution. The reaction can be run in a biphasic system or with co-solvents to improve the solubility of the substrates.

-

Incubation: The mixture is incubated at an optimal temperature and pH for the enzyme's activity.

-

Reaction Termination: The reaction is terminated by denaturing the enzyme (e.g., by heating).

-

Purification: The product is isolated from the reaction mixture using chromatographic techniques. Yields can be significant, with some enzymatic syntheses reporting conversions over 60%.[15]

Section 2: Purification Protocols

Regardless of the synthesis method, the crude product is a mixture containing the desired compound, unreacted starting materials, and various byproducts. Achieving the high purity required for biochemical applications (typically ≥98-99%) necessitates robust purification strategies.[4][16]

Column Chromatography

Column chromatography is the most common method for purifying n-heptyl-β-D-glucopyranoside.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds based on hydrophobicity.[17] The crude mixture is loaded onto a column with a nonpolar stationary phase (e.g., C8 or C18 silica), and elution is performed with a polar mobile phase, typically a gradient of water and a more nonpolar solvent like acetonitrile or methanol.[17][18]

-

Ion-Exchange Chromatography: This method is effective for removing ionic impurities that may be present in the crude product, which is particularly important as such contaminants can interfere with studies of membrane proteins.[19]

Crystallization

Crystallization can be an effective final purification step. n-alkyl-β-D-glucopyranosides are known to form lyotropic liquid crystal phases in water, a property that can be exploited for purification.[20] The process involves dissolving the partially purified compound in a suitable solvent system and allowing slow evaporation or temperature change to induce the formation of pure crystals.

References

- 1. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Anatrace.com [anatrace.com]

- 6. Anatrace.com [anatrace.com]

- 7. Anatrace.com [anatrace.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Koenigs-Knorr Synthesis [drugfuture.com]

- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 11. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 12. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]

- 17. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]

- 18. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]

- 19. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The lyotropic liquid crystal properties of n-octyl 1-O-beta-D-glucopyranoside and related n-alkyl pyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Behavior of Heptyl D-glucoside Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heptyl D-glucoside, a non-ionic surfactant, is a valuable tool in membrane protein research and various biotechnological applications. Its amphiphilic nature, stemming from a hydrophilic glucose headgroup and a seven-carbon alkyl tail, drives its self-assembly into micelles in aqueous solutions. These micellar aggregates are instrumental in solubilizing and stabilizing membrane proteins, making them amenable to structural and functional studies. This technical guide provides an in-depth analysis of the core physical characteristics of this compound micelles, detailing the experimental methodologies used for their characterization.

Core Physical Characteristics of this compound Micelles

The behavior of this compound in solution is dictated by several key physical parameters that describe the formation, size, and shape of its micelles. While specific values can vary with experimental conditions such as temperature and buffer composition, the following tables summarize the currently available data for n-Heptyl-β-D-glucopyranoside and related compounds.

| Parameter | Value | Notes |

| Molecular Formula | C₁₃H₂₆O₆[1][2] | |

| Molecular Weight | 278.34 g/mol [1][2] | |

| CAS Number | 100231-64-9[1][2] | For this compound |

| CAS Number | 78617-12-6 | For n-Heptyl-β-D-glucopyranoside |

Table 1: General Properties of this compound

A critical parameter for any surfactant is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to associate and form micelles.[3] Below the CMC, the surfactant primarily exists as monomers in solution, whereas above the CMC, any additional surfactant will predominantly form micelles.[3]

| Surfactant | CMC (mM) | Experimental Conditions |

| n-Heptyl-β-D-glucopyranoside | 79[4] | In water |

| This compound | ~30[1][2] | In water, suitable for low-temperature assays. |

| n-Heptyl-β-D-thioglucoside | 30[5] | In water, suitable for solubilization at 4°C. |

Table 2: Critical Micelle Concentration (CMC) of this compound and Related Compounds

Note: The discrepancy in reported CMC values may be due to differences in the specific isomer (α vs. β anomer), purity of the compound, and the experimental technique employed.

Experimental Protocols for Micelle Characterization

The determination of the physical characteristics of this compound micelles relies on a variety of biophysical techniques. Below are detailed methodologies for two key experimental approaches.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[7] The principle lies in monitoring the change in the fluorescence properties of a hydrophobic probe as it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.

Materials:

-

This compound

-

Fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Pyrene)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

Protocol:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., 10 mM DPH in THF).

-

Detergent Dilution Series: Prepare a series of this compound solutions in the desired buffer, with concentrations spanning a range both below and above the expected CMC (e.g., from 1 mM to 150 mM).

-

Probe Addition: To each detergent solution, add a small aliquot of the probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 µl of 10 mM DPH to 2 ml of detergent solution). Ensure thorough mixing.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample. For DPH, the excitation wavelength is typically 358 nm and the emission wavelength is 430 nm.[8] For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is often monitored.

-

Data Analysis: Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the this compound concentration. The CMC is determined as the point of inflection in this plot, often calculated from the intersection of the two linear portions of the curve.[8]

Figure 1: Workflow for CMC determination by fluorescence spectroscopy.

Characterization of Micelle Size and Shape by Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and internal structure of particles in solution, including micelles.[9] It involves measuring the scattering of X-rays by the sample at very small angles.

Materials:

-

This compound solutions at concentrations above the CMC.

-

Matching buffer for background subtraction.

-

SAXS instrument.

Protocol:

-

Sample Preparation: Prepare a concentration series of this compound in the desired buffer. The concentrations should be well above the CMC to ensure a good scattering signal from the micelles. Prepare a corresponding buffer blank for each sample.

-

Data Collection:

-

Load the sample and the corresponding buffer into the SAXS sample holder.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

-

-

Data Reduction:

-

Subtract the scattering profile of the buffer from the sample scattering profile to obtain the net scattering from the micelles.

-

Normalize the data for concentration and exposure time.

-

-

Data Analysis:

-

Guinier Analysis: At very low q, the scattering intensity can be approximated by the Guinier equation, which provides the radius of gyration (Rg), a measure of the overall size of the micelle.

-

Pair-Distance Distribution Function (P(r)): This function is obtained by an indirect Fourier transform of the scattering data and provides information about the shape and maximum dimension (Dmax) of the micelles.

-

Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., sphere, ellipsoid, cylinder) to determine the dimensions and aggregation number of the micelles. Core-shell models are often used for detergents, accounting for the different electron densities of the hydrophobic core and the hydrophilic shell.

-

Figure 2: Workflow for micelle characterization by SAXS.

Conclusion

This technical guide provides a consolidated overview of the key physical characteristics of this compound micelles and the experimental methodologies for their determination. A thorough understanding of these properties is crucial for the effective use of this detergent in research and development, particularly in the challenging field of membrane protein science. The provided protocols offer a starting point for researchers aiming to characterize this compound micelles under their specific experimental conditions. Further research is warranted to provide more definitive data on the aggregation number and precise dimensions of these important supramolecular assemblies.

References

- 1. This compound | 100231-64-9 | Benchchem [benchchem.com]

- 2. This compound | 100231-64-9 | Benchchem [benchchem.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 5. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 9. Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Heptyl D-glucoside with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical interactions between the non-ionic detergent n-heptyl-β-D-glucopyranoside (Heptyl D-glucoside) and lipid bilayers. This compound is a valuable tool in membrane protein research, aiding in the solubilization and reconstitution of membrane proteins for structural and functional studies. Understanding its interaction with lipid membranes is crucial for optimizing these processes and for the development of drug delivery systems.

Core Principles of Interaction

This compound, an amphiphilic molecule with a hydrophilic glucose headgroup and a hydrophobic heptyl tail, interacts with lipid bilayers in a concentration-dependent manner. Below its critical micelle concentration (CMC), which is approximately 30 mM in aqueous solution, this compound monomers can partition into the lipid bilayer.[1] This insertion perturbs the lipid packing and alters the physical properties of the membrane. As the concentration of this compound increases, the bilayer becomes saturated, leading to the formation of mixed micelles and eventual solubilization of the membrane. This process is fundamental to its application in membrane protein extraction.

The thermodynamics of this interaction are governed by the hydrophobic effect, where the hydrophobic tails of the detergent molecules seek to minimize their contact with water by inserting into the hydrophobic core of the lipid bilayer. This partitioning is characterized by a partition coefficient (K), and associated changes in enthalpy (ΔH) and Gibbs free energy (ΔG).

Quantitative Data on this compound and Analogs

Quantitative data for the interaction of this compound with lipid bilayers is less abundant in the literature compared to its longer-chain analog, octyl D-glucoside. However, the principles are the same, and data for octyl D-glucoside provides a strong basis for understanding the behavior of this compound. The shorter heptyl chain is expected to result in a slightly lower hydrophobicity, leading to a higher CMC and a smaller partition coefficient compared to octyl D-glucoside.

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | This compound | Octyl D-glucoside (for comparison) | Lipid System | Reference |

| Critical Micelle Concentration (CMC) | ~30 mM | 20-25 mM | Aqueous Buffer | [1] |

| Partition Coefficient (K) | Estimated to be slightly lower than Octyl D-glucoside | 120 ± 10 M⁻¹ | POPC | [2] |

| Molar Binding Enthalpy (ΔH) | Not available | 1.3 ± 0.15 kcal/mol | POPC | [2] |

| Free Energy of Binding (ΔG) | Not available | -5.2 kcal/mol | POPC | [2] |

Table 2: Effect of Alkyl Glucosides on Lipid Bilayer Order

| Detergent | Lipid System | Molar Ratio (Detergent:Lipid) | Change in Deuterium Order Parameter (S_CD) | Reference |

| Octyl D-glucoside | DPPC | 0.75 | Significant decrease | [1] |

| This compound | DMPC | Not available | Expected to be a slightly smaller decrease than Octyl D-glucoside |

Experimental Protocols

The study of this compound interaction with lipid bilayers employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of Large Unilamellar Vesicles (LUVs)

The foundation for many of these experiments is the preparation of well-defined model membranes, typically in the form of LUVs.

Materials:

-

Desired lipid(s) (e.g., POPC, DPPC) in chloroform

-

Chloroform and methanol

-

Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass test tubes

Protocol:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amount of lipid in chloroform.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

-

-

Extrusion:

-

Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's phase transition temperature.

-